7-Bromo-2,8-dimethylquinoline-3-carboxylic acid

Descripción general

Descripción

7-Bromo-2,8-dimethylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-Bromo-2,8-dimethylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. The unique structural features of this compound, including the presence of bromine and methyl groups, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

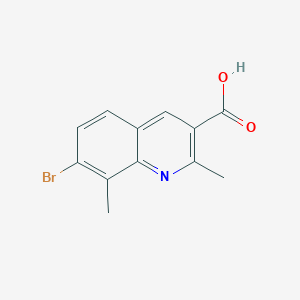

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features:

- Bromine atom at the 7th position enhances binding affinity to biological targets.

- Methyl groups at the 2nd and 8th positions may influence solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can disrupt bacterial cell membranes or interfere with metabolic processes, making them effective against various pathogens .

Anticancer Activity

Quinoline derivatives, including this compound, have been explored for their anticancer properties. The compound's ability to interact with specific enzymes and receptors involved in cancer cell proliferation suggests potential as an anticancer agent. In vitro studies have indicated that it may induce apoptosis in cancer cells by modulating signaling pathways.

Anti-Tuberculosis Activity

Recent investigations have identified this compound as a candidate for anti-tuberculosis drug development. Its interaction with Mycobacterium tuberculosis DNA gyrase has been highlighted as a promising mechanism for inhibiting bacterial replication. Comparative studies show that certain derivatives exhibit enhanced activity against both replicating and non-replicating forms of the bacteria .

The biological activity of this compound is primarily attributed to its ability to bind to specific macromolecules such as enzymes and receptors. The bromine atom plays a crucial role in enhancing binding affinity, while the carboxylic acid group may facilitate interactions with active sites on target proteins. This modulation can lead to either inhibition or activation of biochemical pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Demonstrated significant inhibitory effects |

| Anti-Cancer Research | Tested on multiple cancer cell lines | Induced apoptosis through specific signaling pathway modulation |

| Anti-Tuberculosis Evaluation | Assessed against M. tuberculosis | Showed promising results in inhibiting bacterial growth |

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and efficiency using green chemistry approaches. Its applications extend beyond pharmacology into fields such as dye production and organic synthesis.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- Application : This compound is employed as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

- Reactions : It can participate in substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with nucleophiles |

| Oxidation | Modifying the quinoline ring for enhanced reactivity |

| Coupling Reactions | Involvement in reactions like Suzuki-Miyaura coupling |

Biological Research

Potential Anticancer and Antimicrobial Properties

- Application : The compound is investigated for its biological activities, particularly its potential as an anticancer agent. It has shown promise in targeting specific cancer pathways.

- Case Study : A study demonstrated that derivatives of 7-bromo-2,8-dimethylquinoline could inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth .

Mechanism of Action

- The mechanism involves interaction with proteins and enzymes critical for cancer cell survival. The bromine atom enhances binding affinity to target sites, potentially leading to apoptosis in malignant cells.

Pharmaceutical Development

Precursor for Drug Design

- Application : As a precursor in drug development, this compound can be modified to create new therapeutic agents targeting various diseases.

- Case Study : Research has explored its derivatives in developing drugs that target vimentin, a protein implicated in cancer metastasis, demonstrating its utility in medicinal chemistry .

Industrial Applications

Dyes and Pigments Production

- Application : Beyond its use in research, 7-bromo-2,8-dimethylquinoline-3-carboxylic acid finds applications in the manufacture of dyes and pigments due to its stable chemical properties.

| Industry Application | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in dye synthesis |

| Chemical Processes | Involved in developing new materials |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing new functional groups:

The steric hindrance from adjacent methyl groups slows substitution kinetics compared to non-methylated analogues .

Carboxylic Acid Functionalization

The C-3 carboxylic acid participates in esterification and decarboxylation:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions:

textThis compound + EtOH → Ethyl ester

Conditions : H₂SO₄ (cat.), reflux, 6 h . Yield : 85–90% .

Decarboxylation

Thermal decarboxylation occurs at >200°C or via radical pathways:

text→ 7-Bromo-2,8-dimethylquinoline + CO₂

Conditions : CuO, quinoline, 220°C. Yield : 78%.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes EAS preferentially at positions 5 and 6 due to electron-withdrawing effects of the carboxylic acid and bromine:

Methyl groups at C-2 and C-8 sterically block substitution at adjacent positions .

Metal-Catalyzed Cross-Couplings

The bromine atom facilitates palladium- or copper-catalyzed cross-couplings:

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

Outcome : Introduction of aryl/alkyl amines at C-7. Yield : 65–70%.

Ullmann-Type Coupling

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C.

Outcome : Biaryl ether formation. Yield : 52%.

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

| Compound | Bromine Position | Carboxylic Acid Reactivity | EAS Preference |

|---|---|---|---|

| 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid | 6 | Higher esterification rates | C-5 and C-7 |

| 7-Bromo-2,3-dimethylquinoline-4-carboxylic acid | 7 | Slower decarboxylation | C-5 and C-6 |

The C-3 carboxylic acid in this compound enhances electrophilicity at C-4, enabling unique cyclization pathways.

Mechanistic Insights

-

SN2 Reactions : The bromine’s position adjacent to methyl groups creates a steric barrier, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

-

Decarboxylation : Proceeds via a six-membered cyclic transition state, with methyl groups stabilizing radical intermediates.

-

EAS Orientation : Electron-withdrawing groups direct nitration/sulfonation to positions ortho and para to the carboxylic acid .

This compound’s versatility in substitutions, cross-couplings, and ring functionalization makes it a cornerstone for synthesizing bioactive molecules and advanced materials. Its reactivity profile is distinct from non-brominated or non-methylated analogues, emphasizing the role of substituent effects.

Propiedades

IUPAC Name |

7-bromo-2,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-6-10(13)4-3-8-5-9(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLPFSWQMZHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670997 | |

| Record name | 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-92-0 | |

| Record name | 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.